Atropine sulfate monohydrate Atropine sulfate monohydrate Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.
Brand Name: Vulcanchem
CAS No.: 5908-99-6
VCID: VC21337474
InChI: InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?;
SMILES: CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O
Molecular Formula: C17H25NO7S
Molecular Weight: 387.4 g/mol

Atropine sulfate monohydrate

CAS No.: 5908-99-6

Cat. No.: VC21337474

Molecular Formula: C17H25NO7S

Molecular Weight: 387.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atropine sulfate monohydrate - 5908-99-6

CAS No. 5908-99-6
Molecular Formula C17H25NO7S
Molecular Weight 387.4 g/mol
IUPAC Name [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Standard InChI InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?;
Standard InChI Key VJFQPODMEGSXHC-ZZJGABIISA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Appearance White Solid
Melting Point 190-194˚C

Chemical Identity and Properties

Atropine sulfate monohydrate is an alkaloid derived from plants of the Solanaceae family, including Atropa belladonna, Datura stramonium, and Mandragora officinarum . It represents the sulfate salt form of atropine with one water molecule in its crystal structure. The compound is identified by CAS number 5908-99-6 and has the molecular formula C17H25NO7S with a molecular weight of 387.45 .

Physical and Chemical Properties

The physical and chemical characteristics of atropine sulfate monohydrate are summarized in the following table:

PropertySpecification
Physical FormWhite crystalline powder
Melting Point189-192°C
Optical Rotation-0.6° (per USP at 25°C)
SolubilityWater: 2.5g/mL (stable for several days at 4°C)
Storage RequirementsPoison room
Stability ConcernsHygroscopic and light sensitive
LogP2.137 (estimated)
ColorWhite

The compound exhibits significant water solubility, making it suitable for various pharmaceutical formulations, including injectable solutions, ophthalmic preparations, and oral formulations . Its hygroscopic nature and light sensitivity necessitate appropriate storage conditions to maintain stability .

Mechanism of Action

Atropine sulfate monohydrate functions primarily as a competitive muscarinic antagonist, blocking the effects of the neurotransmitter acetylcholine at muscarinic receptors throughout the body.

Receptor Pharmacology

The compound acts as a reversible, non-specific antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5) . By competitively blocking these receptors, atropine prevents acetylcholine from binding and exerting its parasympathetic effects. This antagonism affects numerous physiological processes regulated by the parasympathetic nervous system, including:

  • Smooth muscle contraction in the gastrointestinal tract, urinary bladder, and bronchi

  • Heart rate and cardiac conduction

  • Glandular secretions (salivary, bronchial, sweat)

  • Pupillary constriction and accommodation

In ophthalmology, atropine blocks muscarinic receptors in the iris sphincter and ciliary body, resulting in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) . The FDA-approved ophthalmic solution specifically acts by "inhibiting contraction of the circular pupillary sphincter muscle normally stimulated by acetylcholine" .

The antagonistic effects of atropine can be overcome by increasing acetylcholine concentration at receptor sites, such as through administration of anticholinesterase agents .

Pharmacokinetic Profile

The pharmacokinetic characteristics of atropine sulfate monohydrate vary based on the route of administration, formulation, and patient factors.

Absorption and Distribution

When administered as an oral gel formulation (0.1 mg), atropine demonstrates an absorption rate constant of approximately 0.4 h^-1, with the absorption phase typically lasting approximately 1.5 hours after administration . Following administration, atropine distributes widely throughout the body tissues.

Recent pharmacokinetic studies have revealed the following distribution parameters:

  • Volume of distribution (Vd,ss = V/F): 396-975 L (median: 638 L)

  • Apparent total body clearance (CL/F): 95.3-205 L/h (median: 146 L/h)

Metabolism and Elimination

Atropine undergoes hepatic metabolism, with subsequent renal elimination of metabolites. Following intravenous administration, the total clearance of atropine ranges between 5.9 and 6.8 mL/min/kg . Exercise before and after intramuscular administration decreases the clearance of atropine .

Half-life and Concentration Parameters

In healthy volunteers receiving topical ocular administration (30 μL), the half-life of atropine was approximately 2.5 hours . For oral gel formulation (0.1 mg), the following parameters were observed:

  • Maximum plasma concentration (Cmax): 0.083-0.21 ng/mL (median: 0.14 ng/mL)

  • Time to maximum concentration (Tmax): 1-2 hours (average: 1.6 hours)

  • Area under the curve (AUC0–24): 0.4-0.87 h·ng/mL (median: 0.59 h·ng/mL)

These pharmacokinetic parameters provide crucial guidance for dosing regimens in various clinical applications.

Clinical Applications

Atropine sulfate monohydrate has established therapeutic value across multiple medical specialties, with applications continuing to expand through ongoing research.

Ophthalmic Uses

The FDA has approved Atropine Sulfate Ophthalmic Solution (1%) for several indications:

  • Mydriasis: Pupil dilation for ophthalmoscopic examinations and surgical procedures

  • Cycloplegia: Paralysis of accommodation for refractive assessment

  • Penalization therapy: Treatment of amblyopia by deliberately blurring vision in the healthy eye

The FDA-approved dosage for individuals three months of age or older is one drop topically to the conjunctival cul-de-sac, forty minutes prior to the intended maximal dilation time. For individuals 3 years of age or older, doses may be repeated up to twice daily as needed .

Myopia Control

Recent research has explored the efficacy of low-dose atropine in controlling myopia progression in children. A clinical trial is currently investigating SYD-101, an eye drop solution containing atropine sulfate monohydrate, for slowing myopia progression . This double-masked study involves daily application of eye drops over a 48-month period, with regular assessments of myopia progression and ocular health .

Toxicology Applications

Atropine serves as an antidote for poisoning by muscarinic agents, including organophosphate pesticides and certain drugs . Its ability to block muscarinic receptors counteracts the parasympathetic overstimulation characteristic of these poisonings.

Other Therapeutic Uses

Additional applications include:

  • Preoperative medication to reduce secretions and prevent vagal reflexes

  • Treatment of certain cardiac arrhythmias

  • Management of intestinal and urinary tract spasms

  • Reference standard for various analytical applications

Recent Research Developments

Current research continues to expand understanding of atropine sulfate monohydrate's therapeutic potential and optimize its clinical applications.

Formulation Innovations

Research has focused on developing novel formulation strategies to enhance delivery and minimize systemic absorption. The development of mucoadhesive gel formulations represents a significant advancement for treating conditions like sialorrhea . These formulations aim to maximize local effects while minimizing systemic exposure and adverse effects.

Pediatric Applications

Particular attention has been directed toward pediatric applications, especially for myopia control. The SYD-101 clinical trial exemplifies efforts to establish evidence-based protocols for using atropine to manage myopia progression in children . This research addresses a significant public health concern, as myopia prevalence continues to increase globally.

Pharmacokinetic Research

Detailed pharmacokinetic characterization of various atropine formulations continues to inform dosing strategies and safety protocols. Recent studies have provided valuable data on absorption, distribution, and elimination parameters for novel formulations, supporting regulatory submissions and clinical development .

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